molecular formula C9H12O3 B2772808 8-Oxobicyclo[3.2.1]octane-3-carboxylic acid CAS No. 340164-19-4

8-Oxobicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B2772808
CAS No.: 340164-19-4
M. Wt: 168.192
InChI Key: RSGYKULVFGGLSM-KVSKUHBBSA-N
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Description

8-Oxobicyclo[321]octane-3-carboxylic acid is a bicyclic organic compound with the molecular formula C9H12O3 It is characterized by a unique structure that includes a bicyclo[321]octane core with an oxo group at the 8-position and a carboxylic acid group at the 3-position

Preparation Methods

The synthesis of 8-Oxobicyclo[3.2.1]octane-3-carboxylic acid can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can then undergo further transformations to yield the desired compound.

Another approach involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate and zinc bromide . This method provides an efficient route to construct 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope.

Chemical Reactions Analysis

8-Oxobicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with nucleophiles, leading to the formation of various derivatives.

For example, the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates results in the formation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes . These compounds can then undergo further reactions, such as interrupted Nazarov cyclization, to yield diastereomerically pure 11-oxatricyclo[5.3.1.0]undecanes.

Scientific Research Applications

8-Oxobicyclo[3.2.1]octane-3-carboxylic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

In biology and medicine, compounds derived from this compound have been studied for their potential biological activities. For example, the 8-azabicyclo[3.2.1]octane scaffold, which is structurally related to this compound, is the central core of tropane alkaloids that display a wide array of interesting biological activities .

Mechanism of Action

The mechanism of action of 8-Oxobicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions that can modulate biological processes. For instance, the oxo group at the 8-position and the carboxylic acid group at the 3-position can form hydrogen bonds and interact with enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

8-Oxobicyclo[3.2.1]octane-3-carboxylic acid can be compared with other similar compounds, such as 8-azabicyclo[3.2.1]octane and 11-oxatricyclo[5.3.1.0]undecane . These compounds share a similar bicyclic core but differ in the functional groups attached to the core structure. The presence of different functional groups can significantly influence the chemical reactivity and biological activity of these compounds.

Properties

IUPAC Name

8-oxobicyclo[3.2.1]octane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-8-5-1-2-6(8)4-7(3-5)9(11)12/h5-7H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGYKULVFGGLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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